molecular formula C21H36N2O5 B3968569 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate

1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate

Cat. No. B3968569
M. Wt: 396.5 g/mol
InChI Key: NYOXETFTVSWRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate, also known as JNJ-7925476, is a novel compound that has gained attention in the scientific community due to its potential therapeutic uses. It was first synthesized in 2007 by researchers at Janssen Research and Development, a subsidiary of Johnson & Johnson.

Mechanism of Action

The exact mechanism of action of 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate is not fully understood, but it is believed to exert its effects through modulation of the aforementioned neurotransmitter receptors. Specifically, it is thought to act as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased dopamine and norepinephrine release in certain brain regions, as well as changes in neuronal firing patterns and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate for lab experiments is its high selectivity for certain neurotransmitter receptors. This allows researchers to more precisely investigate the effects of modulating these receptors on various physiological and behavioral outcomes. However, one limitation is the relatively low yield of the synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several potential future directions for research on 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further investigation of its effects on neuronal firing patterns and synaptic plasticity could provide insight into its potential as a cognitive enhancer. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses in various neurological and psychiatric disorders.

Scientific Research Applications

1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate has been the subject of several scientific studies, primarily focused on its potential as a treatment for various neurological and psychiatric disorders. It has been shown to have a high affinity for several neurotransmitter receptors, including the dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors.

properties

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O.C2H2O4/c22-19(10-9-17-7-3-4-8-17)21-15-11-18(12-16-21)20-13-5-1-2-6-14-20;3-1(4)2(5)6/h17-18H,1-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXETFTVSWRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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